molecular formula C9H8O3 B060989 3-Hydroxy-6-methylisobenzofuran-1(3H)-one CAS No. 177166-16-4

3-Hydroxy-6-methylisobenzofuran-1(3H)-one

Cat. No. B060989
M. Wt: 164.16 g/mol
InChI Key: MMBMVWIMZJFMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-6-methylisobenzofuran-1(3H)-one, also known as HIF-1 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HIF-1 is a transcription factor that plays a crucial role in the regulation of cellular responses to hypoxia, or low oxygen levels. Inhibition of HIF-1 has been shown to have anti-tumor effects, making HIF-1 inhibitors a promising avenue for cancer treatment.

Mechanism Of Action

The mechanism of action of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one involves the inhibition of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one activity. 3-Hydroxy-6-methylisobenzofuran-1(3H)-one is a transcription factor that regulates the expression of genes involved in cellular responses to hypoxia. Inhibition of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one activity using 3-Hydroxy-6-methylisobenzofuran-1(3H)-one prevents the expression of genes that promote tumor growth and survival.

Biochemical And Physiological Effects

3-Hydroxy-6-methylisobenzofuran-1(3H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor effects, it has been shown to have anti-inflammatory and anti-angiogenic effects. It also has neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Hydroxy-6-methylisobenzofuran-1(3H)-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on 3-Hydroxy-6-methylisobenzofuran-1(3H)-one. One area of focus is in developing more potent and selective 3-Hydroxy-6-methylisobenzofuran-1(3H)-one inhibitors. Another area of interest is in exploring the potential of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one in combination with other cancer therapies, such as immunotherapy. Additionally, research is needed to better understand the mechanisms of action of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one and its effects on different types of cancer.

Synthesis Methods

The synthesis of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one involves the reaction of 2,4-pentanedione with 2-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a dehydration reaction to form the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-Hydroxy-6-methylisobenzofuran-1(3H)-one has been extensively studied for its potential therapeutic applications. One of the most promising applications is in cancer treatment. 3-Hydroxy-6-methylisobenzofuran-1(3H)-one is overexpressed in many types of cancer and is associated with tumor progression and resistance to chemotherapy. Inhibition of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one using 3-Hydroxy-6-methylisobenzofuran-1(3H)-one has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

3-hydroxy-6-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBMVWIMZJFMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-6-methylisobenzofuran-1(3H)-one

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